1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Neuroprotection Anticonvulsant NMDA Antagonist

Sourcing FR115427 (CAS 126114-66-7) requires compound-specific selection due to its stringent stereochemical requirements. The (S)-enantiomer is the active NMDA receptor modulator, with distinct pharmacology versus other tetrahydroisoquinoline analogs. This compound is a validated tool for cerebral ischemia research, demonstrating in vivo neuroprotection at 32 mg/kg i.p. Ensure your supplier provides enantiomerically pure material with configurational stability data. Request certificates of analysis confirming chiral purity and identity before purchase.

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
CAS No. 126114-66-7
Cat. No. B164611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS126114-66-7
Synonyms1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer
FR 115427
FR-115427
FR115427
Molecular FormulaC16H18ClN
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H
InChIKeyLUSUZDOXGNAITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427) for Neuroprotective and Neurological Research | CAS 126114-66-7


1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 126114-66-7), also known as FR115427, is a chiral, small-molecule compound belonging to the 1,1-disubstituted tetrahydroisoquinoline class [1]. It is primarily characterized as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key target in excitotoxicity and neuroprotection research [2]. The compound is a tertiary amine with a specific absolute configuration at the C-1 position, which is critical for its biological activity [3].

Why 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427) Cannot Be Substituted by Unverified Tetrahydroisoquinoline Analogs


The pharmacological profile of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427) is exquisitely sensitive to its precise molecular structure, making generic substitution with other tetrahydroisoquinoline (THIQ) analogs highly unreliable. The stereochemistry at the C-1 position is a key determinant of its biological activity, with the (S)-enantiomer being the active form [1]. Furthermore, comparative studies have demonstrated that the nature and position of the substituent on the THIQ core dramatically alter target affinity. For instance, in dopamine receptor binding, 1-phenyl analogs show a rank order of affinity distinct from 1-benzyl and 4-phenyl analogs, and tertiary N-methyl derivatives exhibit different potency than secondary amines [2]. Therefore, selection for research must be compound-specific to ensure the desired mechanism of action and potency are achieved.

Quantitative Evidence for 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427) Differentiation


Superior Anticonvulsant Efficacy of FR115427 in NMDA-Induced Seizure Model

In a head-to-head comparison within the same study, FR115427 ((+)-1a) demonstrated the highest anticonvulsant efficacy among a synthesized series of 1,2,3,4-tetrahydroisoquinoline derivatives evaluated against NMDA-induced seizures in mice [1].

Neuroprotection Anticonvulsant NMDA Antagonist

Crucial Role of (S)-Enantiomer and N-Methylation for D1 Dopamine Receptor Affinity

Resolution and X-ray analysis confirmed the most active enantiomer of N-methyl-1-phenyltetrahydroisoquinoline possesses the (S) absolute configuration, which is opposite to the (R) configuration of the reference D1 antagonist SCH23390 [1]. Furthermore, the tertiary N-methyl-1-phenyl derivative was directly shown to be more potent than its secondary amine analog across all tested assays [1].

Dopamine Receptor Stereochemistry Enantioselectivity

NMDA Receptor Modulation as a Key Mechanistic Differentiator for FR115427

FR115427 is specifically identified as an NMDA receptor modulator [1]. This mechanism is functionally linked to in vivo efficacy, as FR115427 provided significant protection of CA1 hippocampal neurons from ischemia-induced degeneration in a rat model at a dose of 32 mg/kg i.p. [2]. This is in contrast to other tetrahydroisoquinoline analogs, which have been characterized primarily as dopamine receptor ligands [3].

NMDA Receptor Mechanism of Action Cerebral Ischemia

Configurational Stability Enables Asymmetric Synthesis of FR115427 with High Enantiomeric Ratio

A study on the lithiation of N-Boc-1-phenyltetrahydroisoquinolines demonstrated that the organolithium intermediate is configurationally stable at low temperatures [1]. This stability was exploited to achieve an asymmetric synthesis of 1,1-disubstituted tetrahydroisoquinolines, including FR115427, with high enantiomer ratios [1].

Asymmetric Synthesis Enantiomeric Purity Process Chemistry

Validated Research Application Scenarios for 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427)


Investigating NMDA Receptor-Mediated Excitotoxicity and Neuroprotection

Based on its demonstrated efficacy as an NMDA receptor modulator [1] and its ability to protect CA1 hippocampal neurons from ischemia-induced damage in rats at 32 mg/kg i.p. [2], FR115427 is a validated tool compound for studying cerebral ischemia and other conditions involving excitotoxicity.

Elucidating Dopamine D1 Receptor Pharmacophore and Stereochemical Requirements

The compound's well-defined stereochemistry, with the (S)-enantiomer being active at D1 receptors in contrast to the (R)-configuration of SCH23390 [3], makes it an essential research tool for probing the stereochemical requirements of the D1 receptor antagonist binding site and for comparative pharmacological studies.

Developing Asymmetric Synthetic Methodologies for Chiral 1,1-Disubstituted THIQs

FR115427 serves as a benchmark target molecule for developing and optimizing asymmetric synthetic routes to 1,1-disubstituted tetrahydroisoquinolines, as demonstrated by the configurational stability and high enantiomeric ratios achieved during its lithiation-based synthesis [4].

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